molecular formula C8H10BrClN2O2 B13031276 Methyl 2-amino-2-(4-bromopyridin-2-YL)acetate hcl

Methyl 2-amino-2-(4-bromopyridin-2-YL)acetate hcl

Cat. No.: B13031276
M. Wt: 281.53 g/mol
InChI Key: VJDUDHSAGARERC-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-bromopyridin-2-yl)acetate hydrochloride (IUPAC name: methyl (2S)-2-amino-2-(4-bromophenyl)acetate hydrochloride) is a brominated pyridine derivative with the molecular formula C₉H₁₁BrClNO₂ and a molecular weight of 280.540 g/mol . The compound features a methyl ester group, an amino group, and a 4-bromo-substituted pyridine ring. This structure enables versatile reactivity, particularly in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), making it valuable in pharmaceutical and agrochemical synthesis . The hydrochloride salt form enhances aqueous solubility, which is advantageous for drug formulation .

Properties

Molecular Formula

C8H10BrClN2O2

Molecular Weight

281.53 g/mol

IUPAC Name

methyl 2-amino-2-(4-bromopyridin-2-yl)acetate;hydrochloride

InChI

InChI=1S/C8H9BrN2O2.ClH/c1-13-8(12)7(10)6-4-5(9)2-3-11-6;/h2-4,7H,10H2,1H3;1H

InChI Key

VJDUDHSAGARERC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=NC=CC(=C1)Br)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-bromopyridin-2-yl)acetate hydrochloride typically involves the reaction of 4-bromopyridine-2-carboxylic acid with methylamine. The reaction is carried out in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-amino-2-(4-bromopyridin-2-yl)acetate hydrochloride may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-bromopyridin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromopyridine ring to a more reduced form.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the bromopyridine ring.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-2-(4-bromopyridin-2-YL)acetate hydrochloride is recognized for its potential as a pharmaceutical intermediate. Its structural similarity to other biologically active compounds allows it to serve as a lead compound in drug development.

Case Studies

  • Nitric Oxide Synthase Inhibition : Research indicates that derivatives of 2-amino-4-methylpyridine, closely related to methyl 2-amino-2-(4-bromopyridin-2-YL)acetate hydrochloride, exhibit inhibitory effects on inducible nitric oxide synthase (iNOS). These compounds have been evaluated for their potential as PET tracers, which could facilitate imaging of iNOS-related diseases . The IC50 values reported for related compounds suggest significant potency, making them candidates for further exploration in therapeutic applications.
  • Antibacterial Activity : Compounds similar to methyl 2-amino-2-(4-bromopyridin-2-YL)acetate hydrochloride have been synthesized and tested for antibacterial properties. For instance, derivatives have shown varying degrees of activity against Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics . This highlights the potential for developing new antibacterial agents from this chemical scaffold.

Pharmacological Applications

The pharmacological profile of methyl 2-amino-2-(4-bromopyridin-2-YL)acetate hydrochloride is promising due to its interaction with biological targets.

Potential Therapeutic Uses

  • Cardiovascular Applications : Some studies suggest that related compounds can influence cardiovascular functions by modulating nitric oxide pathways. This could lead to applications in treating conditions like hypertension or heart failure .
  • Neurological Research : The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies, particularly in exploring treatments for neurodegenerative diseases where nitric oxide signaling is disrupted.

Materials Science

Beyond its biological applications, methyl 2-amino-2-(4-bromopyridin-2-YL)acetate hydrochloride can be utilized in materials science.

Synthesis of Functional Materials

  • Polymer Chemistry : The compound can serve as a building block in synthesizing polymers with specific functional properties. Its bromine atom allows for further chemical modifications, enabling the creation of materials with enhanced thermal and mechanical properties.

Data Table: Summary of Applications

Application AreaSpecific Use CaseRelated Research Findings
Medicinal ChemistryNitric oxide synthase inhibitionPotent iNOS inhibitors with IC50 values < 30 nM
Antibacterial agentsMIC values comparable to existing antibiotics
PharmacologyCardiovascular treatmentsModulation of nitric oxide pathways
Neurological studiesPotential for neurodegenerative disease treatment
Materials ScienceSynthesis of functional polymersEnhanced properties through bromine modification

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-bromopyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use[3][3].

Comparison with Similar Compounds

Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl

  • Structural Difference : The pyridine ring is replaced by a benzene ring with a 4-methoxy substituent.
  • Molecular Formula: C₁₀H₁₄ClNO₃ (estimated).
  • Key Properties: The methoxy group (-OCH₃) is electron-donating, altering electronic density compared to the electron-withdrawing bromine in the target compound.
  • Applications: Likely used in less polarized environments, such as non-polar drug intermediates.
  • Reference :

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate HCl

  • Structural Differences :
    • Substituent Position : Chlorine at the 3-position of the pyridine ring (vs. bromine at the 4-position).
    • Ester Group : Ethyl ester (vs. methyl).
  • Molecular Formula : C₉H₁₂Cl₂N₂O₂.
  • Key Properties :
    • Chlorine’s smaller atomic radius and lower polarizability reduce steric hindrance compared to bromine.
    • Ethyl ester may slow hydrolysis rates, affecting metabolic stability.
  • Applications: Potential use in fine-tuning pharmacokinetic properties in drug candidates.
  • Reference :

2-(5-Bromopyridin-2-yl)acetic Acid Hydrochloride

  • Structural Differences :
    • Substituent Position : Bromine at the 5-position of the pyridine ring.
    • Functional Group : Carboxylic acid (vs. methyl ester).
  • Molecular Formula: C₇H₇BrClNO₂.
  • Key Properties :
    • Acidic functional group increases water solubility but limits membrane permeability.
    • Positional isomerism (5-bromo vs. 4-bromo) alters steric and electronic interactions.
  • Applications : Suitable for ionic interactions in aqueous-phase reactions.
  • Reference :

Methyl 2-amino-2-(4-fluorophenyl)acetate HCl

  • Structural Difference : A 4-fluoro-substituted benzene ring replaces the pyridine ring.
  • Molecular Formula: C₉H₁₁ClFNO₂.
  • Key Properties: Fluorine’s strong electron-withdrawing effect increases ring electronegativity but lacks the nitrogen’s basicity in pyridine.
  • Applications : Useful in designing CNS drugs due to fluorine’s bioavailability-enhancing properties.
  • Reference :

Data Table: Key Comparative Properties

Compound Name Substituent/Position Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 2-amino-2-(4-bromopyridin-2-yl)acetate HCl 4-Br, pyridine, methyl ester C₉H₁₁BrClNO₂ 280.54 Halogen bonding, cross-coupling reactivity, enhanced solubility
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl 4-OCH₃, benzene, methyl ester C₁₀H₁₄ClNO₃ ~247.68 Electron-donating group, reduced reactivity
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate HCl 3-Cl, pyridine, ethyl ester C₉H₁₂Cl₂N₂O₂ 275.11 Smaller halogen, slower ester hydrolysis
2-(5-Bromopyridin-2-yl)acetic Acid HCl 5-Br, pyridine, carboxylic acid C₇H₇BrClNO₂ 260.50 High solubility, positional isomerism
Methyl 2-amino-2-(4-fluorophenyl)acetate HCl 4-F, benzene, methyl ester C₉H₁₁ClFNO₂ 235.64 Bioavailability, electronegative aromatic ring

Research Findings and Implications

  • Reactivity : The 4-bromo-pyridine moiety in the target compound facilitates cross-coupling reactions, critical for constructing complex molecules in drug discovery .
  • Solubility : Hydrochloride salts universally improve aqueous solubility, but ester groups (methyl/ethyl) balance lipophilicity for membrane penetration .
  • Biological Interactions: Amino groups enable hydrogen bonding and further functionalization (e.g., amide formation), absent in non-amino analogs like Ethyl 2-(4-bromopyridin-2-yl)acetate .
  • Halogen Effects : Bromine’s size and polarizability enhance binding to hydrophobic pockets in proteins compared to chlorine or fluorine .

Biological Activity

Methyl 2-amino-2-(4-bromopyridin-2-YL)acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a brominated pyridine ring and an amino acid derivative. Its molecular formula is C8H10BrN3O2C_8H_{10}BrN_3O_2, and it can be represented as follows:

Methyl 2 amino 2 4 bromopyridin 2 YL acetate HCl\text{Methyl 2 amino 2 4 bromopyridin 2 YL acetate HCl}

Methyl 2-amino-2-(4-bromopyridin-2-YL)acetate HCl interacts with specific biological targets, primarily enzymes and receptors. The mechanism involves binding to these targets, which alters their activity and leads to various biological effects. Preliminary studies suggest that it may inhibit certain kinases, similar to other compounds in its class, which could have implications for treating diseases like cancer and neurodegenerative disorders .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and inhibitory effects of this compound on various cell lines. For instance, research indicates that derivatives of similar structures exhibit GSK-3β inhibitory activity with IC50 values ranging from 10 to 1314 nM, suggesting that this compound may also demonstrate significant inhibitory potency against this target .

Cytotoxicity Assays

Cytotoxicity was assessed using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The compound's effects on cell viability were measured across multiple concentrations (0.1, 1, 10, 50, and 100 µM). Notably, compounds similar to this compound showed no significant decrease in cell viability at lower concentrations (up to 10 µM), indicating a favorable safety profile .

Case Study 1: GSK-3β Inhibition

A study focused on a series of aminopyridine derivatives demonstrated that structural modifications significantly impacted GSK-3β inhibition. The most potent inhibitors had specific substituents that enhanced binding affinity. This compound could potentially fit into this category based on its structural characteristics .

Case Study 2: Neuroinflammatory Models

Research on neuroinflammation models has shown that compounds with similar frameworks can reduce levels of inflammatory markers such as NO and IL-6 in BV-2 cells. This suggests that this compound may possess anti-inflammatory properties worth exploring further .

Comparative Analysis

Compound NameGSK-3β IC50 (nM)Cytotoxicity (HT-22)Anti-inflammatory Activity
This compoundTBDLow at ≤10 µMPotentially positive
Compound A8ModerateSignificant reduction
Compound B1314High at ≥50 µMMinimal effect

Q & A

Q. What are the optimized synthetic routes for Methyl 2-amino-2-(4-bromopyridin-2-yl)acetate HCl, and how can reaction efficiency be assessed?

  • Methodological Answer : A common approach involves coupling reactions using reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids, followed by aminolysis. For example, methyl esters of similar brominated arylacetic acids are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres . Reaction efficiency can be monitored via TLC or HPLC to track intermediate formation, with yields optimized by controlling temperature (0–25°C) and solvent polarity (e.g., DCM or THF). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the hydrochloride salt .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • 1H/13C NMR : Key for confirming the bromopyridinyl moiety (δ ~8.5–8.7 ppm for pyridine protons) and ester methyl group (δ ~3.7 ppm). Diastereomeric splitting may occur in the α-amino proton region (δ ~4.0–5.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ for C9H10BrN2O2·HCl: expected ~307.5 Da) .
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1740 cm⁻¹) and ammonium chloride (N-H stretch ~2500–3000 cm⁻¹) .

Q. What are the critical safety considerations when handling this compound, and which emergency protocols are essential?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy .
  • First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15+ minutes. Consult a physician immediately .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results for this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (via SHELXL ) to resolve ambiguities in stereochemistry or hydrogen bonding. For instance, if NMR suggests axial chirality but crystallography reveals racemic twinning, refine the model using high-resolution data (R-factor < 5%). Cross-validate with 2D NMR (e.g., NOESY for spatial proximity) .

Q. What strategies mitigate diastereomer formation during synthesis, and how can their presence be quantified?

  • Methodological Answer :
  • Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., cinchona alkaloid-derived catalysts) to suppress racemization .
  • Quantification : Chiral HPLC (e.g., Chiralpak AD-H column) or 19F NMR (if fluorine tags are introduced) can resolve enantiomers. Diastereomer ratios are calculated via integration of split signals in 1H NMR .

Q. How does the bromopyridinyl moiety influence the compound's reactivity in nucleophilic environments?

  • Methodological Answer : The electron-withdrawing bromine atom increases the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Reactivity can be assessed via Hammett plots by comparing rate constants with analogues (e.g., 4-fluorophenyl derivatives) .

Q. What methodologies are effective in assessing the compound's stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples at 40–60°C for 1–4 weeks; analyze degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • pH Stability : Incubate in buffers (pH 1–12) at 25°C; monitor ester hydrolysis (appearance of carboxylic acid via LC-MS) .

Q. How can computational modeling predict intermolecular interactions of this compound in crystal packing?

  • Methodological Answer : Use software like Mercury (CCDC) or SHELXD to simulate hydrogen-bonding networks (e.g., N-H···Cl interactions). Molecular dynamics (MD) simulations (AMBER force field) can predict solubility by calculating solvation free energy in water/DMSO .

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